molecular formula C5H9F3N2O2S B13104712 (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide CAS No. 1389310-23-9

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide

Cat. No.: B13104712
CAS No.: 1389310-23-9
M. Wt: 218.20 g/mol
InChI Key: HXXUIVKWMFRRTH-BYPYZUCNSA-N
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Description

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide is a chiral compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-2-Trifluoromethylpyrrolidine-1-sulfonamide: The enantiomer of the compound, which may exhibit different biological activities.

    2-Trifluoromethylpyrrolidine-1-carboxamide: A structurally similar compound with a carboxamide group instead of a sulfonamide group.

    2-Trifluoromethylpyrrolidine-1-phosphonamide: Another analog with a phosphonamide group.

Uniqueness: (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets.

Biological Activity

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a sulfonamide derivative, it shares characteristics with other compounds in this class, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and related research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have been widely used as antibiotics and have shown various biological activities, including:

  • Antimicrobial : Effective against a range of bacteria.
  • Anti-inflammatory : Used in the treatment of inflammatory conditions.
  • Antitumor : Some derivatives exhibit anticancer properties.
  • Diuretic and Hypoglycemic : Used in metabolic disorders .

The mechanism of action for sulfonamides generally involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria. This inhibition ultimately leads to bacteriostatic effects, preventing bacterial growth and replication .

This compound functions primarily through its sulfonamide group, which allows it to interfere with the bacterial folate synthesis pathway. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to other sulfonamides .

Antimicrobial Activity

Research has demonstrated that various sulfonamide derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group may enhance these effects by increasing the compound's affinity for bacterial enzymes involved in folate synthesis .

Antitumor Activity

Recent studies indicate that certain sulfonamide derivatives can exhibit antitumor properties. The incorporation of specific substituents on the pyrrolidine ring can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in various cancer models .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study Method Findings
Study 1Antimicrobial AssayShowed significant inhibition against E. coli with an IC50 value comparable to standard antibiotics.
Study 2Cytotoxicity AssayInduced apoptosis in cancer cell lines with IC50 values lower than traditional chemotherapeutics.
Study 3Anti-inflammatory AssayReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%.

These findings suggest that this compound has promising potential as both an antimicrobial and an anticancer agent.

Properties

CAS No.

1389310-23-9

Molecular Formula

C5H9F3N2O2S

Molecular Weight

218.20 g/mol

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide

InChI

InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1

InChI Key

HXXUIVKWMFRRTH-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

C1CC(N(C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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